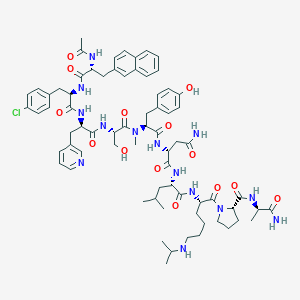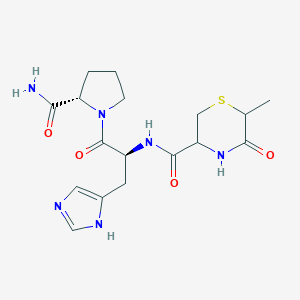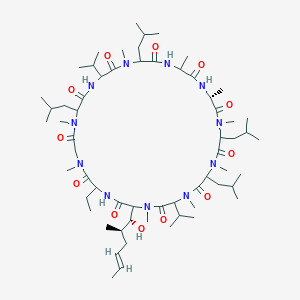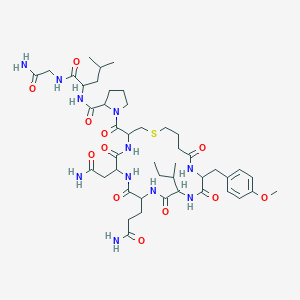
Abarelix
Vue d'ensemble
Description
Abarelix, commercialisé sous le nom de marque Plenaxis, est un antagoniste synthétique du décapeptide de l’hormone de libération des gonadotrophines (GnRH). Il est principalement utilisé en oncologie pour réduire la quantité de testostérone chez les patients atteints d’un cancer de la prostate symptomatique avancé pour lequel aucune autre option de traitement n’est disponible .
Préparation Methods
This compound est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Cela implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l’utilisation de réactifs de couplage comme le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .
Applications De Recherche Scientifique
Abarelix has several scientific research applications, particularly in the fields of medicine and oncology. It is used for the palliative treatment of advanced prostate cancer by suppressing testosterone production . Additionally, depot formulations of this compound are being developed for hormonally responsive prostate cancer and endometriosis . Research is also being conducted on its potential use in treating breast cancer and other reproductive hormone diseases .
Mécanisme D'action
Abarelix agit en se liant directement et de manière compétitive au récepteur de l’hormone de libération des gonadotrophines dans l’hypophyse antérieure. Cela inhibe la sécrétion et la libération de l’hormone lutéinisante (LH) et de l’hormone folliculo-stimulante (FSH), ce qui entraîne une suppression rapide de la production de testostérone sans augmentation initiale des taux de testostérone .
Analyse Biochimique
Biochemical Properties
Abarelix interacts with the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This interaction results in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testicular or follicular steroidogenesis .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in the production of testosterone. By inhibiting gonadotropin secretion, this compound reduces the amount of testosterone produced, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This binding interaction results in the suppression of LH and FSH, leading to a decrease in the production of testosterone .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a slow absorption rate following intramuscular administration, with a mean peak concentration observed approximately three days after injection . The half-life of this compound is approximately 13.2 ± 3.2 days .
Metabolic Pathways
This compound is metabolized primarily through the hydrolysis of peptide bonds . There is no evidence of cytochrome P-450 involvement in the metabolism of this compound .
Transport and Distribution
Following intramuscular administration, this compound is absorbed slowly into the body
Méthodes De Préparation
Abarelix is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Analyse Des Réactions Chimiques
Abarelix subit diverses réactions chimiques, notamment l’hydrolyse des liaisons peptidiques. Des études in vitro ont montré que les principaux métabolites d’this compound sont formés par hydrolyse, sans métabolites oxydatifs ou conjugués significatifs trouvés . Les réactifs couramment utilisés dans ces réactions comprennent l’eau et les enzymes qui catalysent l’hydrolyse. Les principaux produits formés à partir de ces réactions sont de plus petits fragments peptidiques.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de l’oncologie. Il est utilisé pour le traitement palliatif du cancer de la prostate avancé en supprimant la production de testostérone . De plus, des formulations de dépôt d’this compound sont en cours de développement pour le cancer de la prostate hormonalement sensible et l’endométriose . Des recherches sont également menées sur son utilisation potentielle dans le traitement du cancer du sein et d’autres maladies hormonales reproductives .
Comparaison Avec Des Composés Similaires
Abarelix est comparé à d’autres antagonistes de la GnRH tels que la dégarélix, la cétorélix et la ganirélix. Ces composés partagent un mécanisme d’action similaire, mais diffèrent par leur potentiel de libération d’histamine et leur durée d’action. Par exemple, la dégarélix a une capacité inférieure à libérer de l’histamine par rapport à l’this compound et à la cétorélix . This compound est unique par sa suppression rapide de la testostérone sans poussée initiale, ce qui le rend approprié pour les patients atteints d’un cancer de la prostate avancé qui ne peuvent pas tolérer d’autres traitements .
Références
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWRTTMUVOZGPW-HSPKUQOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H95ClN14O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171443 | |
| Record name | Abarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Abarelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. | |
| Record name | Abarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
183552-38-7 | |
| Record name | Abarelix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Abarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Abarelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. [] It directly and competitively binds to GnRH receptors in the anterior pituitary gland, preventing the binding of naturally occurring GnRH. [, ] This blockade inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ]
A: In males, inhibiting LH secretion effectively blocks testosterone release from the testes, leading to medical castration. [, , ] This effect is beneficial in treating conditions like prostate cancer, as testosterone fuels prostate growth. [, , , ]
A: Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels (also known as a "flare"). [, , , ] This characteristic is particularly advantageous for patients with metastatic prostate cancer who are at risk of experiencing disease worsening from a testosterone surge. [, , , , ]
ANone: The provided research papers do not include specific spectroscopic data for this compound.
A: this compound functions as a competitive antagonist of the GnRH receptor and does not possess inherent catalytic properties. [] Its primary role is to bind to the receptor and block the action of GnRH.
A: While the provided papers don't detail specific computational studies, one mentions using an in vitro histamine release assay and a reporter gene assay to assess this compound and its analogues, suggesting potential for computational analysis. []
A: Research indicates that incorporating specific modifications, like p-ureido-phenylalanines at positions 5 and 6, can influence the duration of action in this compound analogues. [] These changes may impact the compound's hydrophilicity, ability to form gels, and diffusion characteristics, ultimately affecting its pharmacokinetic profile. []
A: this compound is formulated as a depot injection (Plenaxis®) to allow for sustained release and longer duration of action. [, , ] The provided research suggests using gluconic acid and a filling agent like mannitol in the formulation to improve solubility and reduce the aggregation tendency of this compound. []
ANone: The provided research papers focus on the scientific and clinical aspects of this compound and do not discuss SHE (Safety, Health, and Environment) regulations directly.
A: Studies comparing this compound's depot formulation with its injectable solution in healthy men aged 50-75 revealed a relative bioavailability of 0.52 for the depot formulation. [] The depot formulation demonstrated a significant improvement in the duration of this compound delivery and pharmacological activity compared to the injectable form. [] Following a single intramuscular injection of 100mg this compound depot, the mean terminal half-life was 13.2 days. []
A: this compound rapidly suppresses testosterone levels, achieving castrate levels within 3 days of administration. [, ] This rapid action contrasts with GnRH agonists, which can take several weeks to achieve similar suppression. [, ]
A: Yes, this compound effectively suppresses FSH levels, potentially to a greater extent than GnRH agonists. [, , ] Some preclinical studies suggest that FSH may play a role in prostate cancer progression, indicating a potential advantage of this compound in this regard. [, , ]
ANone: this compound's efficacy has been demonstrated in various preclinical and clinical settings:
- In vitro: this compound effectively blocks GnRH receptors in cell-based assays, inhibiting LH and FSH release. [, ] It also shows lower histamine-releasing properties in vitro compared to other GnRH antagonists like cetrorelix. [, ]
- In vivo: Animal studies have shown that this compound effectively suppresses testosterone levels and inhibits the growth of prostate cancer xenografts. []
- Clinical Trials: Phase III clinical trials have demonstrated this compound's efficacy in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer. [, , , , , ] this compound showed comparable efficacy to GnRH agonists in controlling the disease. [, , , ]
A: Prostate-specific antigen (PSA) levels and testosterone levels are routinely monitored in patients receiving this compound treatment for prostate cancer. [, , , , ] A decrease in PSA levels and achievement of castrate testosterone levels are indicative of treatment response. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















